molecular formula C10H10BrNO B8686639 2-Bromo-5-isopropoxybenzonitrile

2-Bromo-5-isopropoxybenzonitrile

Cat. No.: B8686639
M. Wt: 240.10 g/mol
InChI Key: NGFIKCLLBVQQER-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropoxybenzonitrile (CAS: see ; IUPAC name: 5-bromo-2-propan-2-yloxybenzonitrile) is a brominated aromatic nitrile with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol. It features an isopropoxy group (-OCH(CH₃)₂) at the 2-position, a bromine atom at the 5-position, and a nitrile group (-C≡N) at the benzonitrile backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of drug candidates.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-bromo-5-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3

InChI Key

NGFIKCLLBVQQER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-hydroxybenzonitrile

  • Molecular Formula: C₇H₄BrNO (MW: 198.02 g/mol).
  • Key Differences :
    • Substituent at 2-position: Hydroxyl (-OH) vs. isopropoxy (-OCH(CH₃)₂) .
    • The hydroxyl group enables strong hydrogen bonding, forming infinite 1D chains in the crystal lattice (O⋯N distances: 2.805–2.810 Å).
    • Higher polarity due to -OH, leading to greater solubility in polar solvents compared to the isopropoxy analog.
    • Applications : Used in synthesizing antiretroviral agents, cancer therapies, and osteoporosis treatments.
Property 2-Bromo-5-isopropoxybenzonitrile 5-Bromo-2-hydroxybenzonitrile
Molecular Weight 240.1 g/mol 198.02 g/mol
Hydrogen Bonding No -OH; weaker van der Waals Strong O–H⋯N interactions
LogP (Lipophilicity) Estimated ~3.0–3.5 Lower (~2.0–2.5)
Synthetic Utility Drug intermediate Biologically active scaffolds

5-Bromo-2-propoxybenzonitrile

  • Molecular Formula: C₁₀H₁₀BrNO (MW: 240.10 g/mol).
  • Key Differences :
    • Substituent at 2-position: Propoxy (-OCH₂CH₂CH₃) vs. isopropoxy (-OCH(CH₃)₂) .
    • Linear vs. branched alkoxy chain: Propoxy increases lipophilicity (XLogP3: 3.2) marginally compared to isopropoxy (steric hindrance may reduce membrane permeability).
    • Applications : Similar use as intermediates, but propoxy derivatives may exhibit distinct metabolic stability due to chain length.
Property This compound 5-Bromo-2-propoxybenzonitrile
Alkoxy Chain Branched (-OCH(CH₃)₂) Linear (-OCH₂CH₂CH₃)
Rotatable Bonds 3 3
Boiling Point Not reported Estimated higher due to chain

5-Bromo-2,3-difluorobenzonitrile

  • Key Differences :
    • Additional fluorine atoms at 2,3-positions increase electronegativity and alter electronic properties.
    • Smaller substituents (F vs. alkoxy) reduce steric hindrance, enhancing reactivity in cross-coupling reactions.
    • Applications : Likely used in agrochemicals or fluorinated drug analogs.

Structural and Functional Insights

  • Bromine Position: All analogs share a bromine at the 5-position, making them amenable to Suzuki-Miyaura coupling for biaryl synthesis.
  • Solubility: Hydroxy analog > isopropoxy > propoxy in polar solvents (e.g., DMSO, methanol).
  • Thermal Stability :
    • Crystalline hydroxy analog has higher melting points due to hydrogen bonding, whereas alkoxy derivatives may exhibit lower thermal stability.

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